An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Methyl-Pyrazoles
An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Methyl-Pyrazoles
A Note on Isomeric Specificity: The nomenclature "4-methyl-1-phenyl-1H-pyrazole" specifies a precise arrangement of substituents on the pyrazole ring. However, in chemical databases and literature, several isomers are commonly encountered and sometimes ambiguously referenced. This guide will focus on the physicochemical properties of key, well-documented isomers to provide a comprehensive and accurate resource for researchers, scientists, and drug development professionals. The primary isomers discussed are 1-methyl-4-phenyl-1H-pyrazole , 3-methyl-1-phenyl-1H-pyrazole , and 4-methyl-3-phenyl-1H-pyrazole . All data will be clearly attributed to the specific isomer to ensure scientific clarity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The physicochemical properties of these compounds, such as solubility, lipophilicity, and crystal packing, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these characteristics is therefore fundamental to the design and development of new therapeutic agents. This guide provides a detailed examination of the key physicochemical properties of methyl-phenyl-pyrazole isomers, offering insights into their measurement and relevance in a drug discovery context.
Core Physicochemical Properties
The substitution pattern of the methyl and phenyl groups on the pyrazole ring significantly influences the molecule's physicochemical characteristics. The following sections detail these properties for the most relevant isomers, with data summarized for comparative analysis.
Molecular Structure and Identification
The foundational attributes of the key isomers are presented below.
| Property | 1-methyl-4-phenyl-1H-pyrazole[3] | 3-methyl-1-phenyl-1H-pyrazole[4] | 4-methyl-3-phenyl-1H-pyrazole[5] |
| CAS Number | 10199-69-6 | 1128-54-7 | 13808-62-3 |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol | 158.20 g/mol |
| IUPAC Name | 1-methyl-4-phenylpyrazole | 3-methyl-1-phenylpyrazole | 4-methyl-3-phenyl-1H-pyrazole |
| SMILES | CN1C=C(C=N1)C2=CC=CC=C2 | CC1=NN(C=C1)C2=CC=CC=C2 | Cc1cn[nH]c1-c1ccccc1 |
Physical State and Thermal Properties
The melting and boiling points are critical indicators of the purity and physical state of a compound under ambient conditions. These properties are influenced by the intermolecular forces, molecular symmetry, and crystal packing efficiency of the isomers.
| Property | Value | Isomer | Source |
| Melting Point | 102 °C | 1-methyl-4-phenyl-1H-pyrazole | [1] |
| Boiling Point | Not available | - | - |
Solubility and Lipophilicity
Solubility in both aqueous and organic media is a crucial parameter for drug candidates, affecting absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key measure of a compound's propensity to partition into non-polar environments.
| Property | Value | Isomer | Note |
| XLogP3 (Computed) | 1.9 | 1-methyl-4-phenyl-1H-pyrazole | [3] |
| XLogP3 (Computed) | 2.3 | 3-methyl-1-phenyl-1H-pyrazole | [4] |
| LogP (Computed) | 2.385 | 4-methyl-3-phenyl-1H-pyrazole | [5] |
Note: Experimental solubility data is not consistently available. The computed LogP values suggest that these isomers are moderately lipophilic.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides unambiguous structural confirmation of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for definitive isomeric assignment.
¹H NMR Data for 3-methyl-1-phenyl-1H-pyrazole (400 MHz, CDCl₃): [6]
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δ 7.79 ppm: Phenyl protons
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δ 7.64 ppm: Phenyl protons
-
δ 7.41 ppm: Phenyl protons
-
δ 7.23 ppm: Phenyl protons
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δ 6.23 ppm: Pyrazole ring proton
-
δ 2.37 ppm: Methyl protons
¹³C NMR Data:
-
Spectral data for 1-methyl-4-phenyl-1H-pyrazole is available.[3]
-
Spectral data for 3-methyl-1-phenyl-1H-pyrazole is available.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
3-methyl-1-phenyl-1H-pyrazole: Available IR spectral data indicates characteristic peaks for C-H, C=C, and C=N bond vibrations.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For all isomers, the molecular ion peak [M]⁺ is expected at m/z 158, corresponding to the molecular weight of C₁₀H₁₀N₂.
-
1-methyl-4-phenyl-1H-pyrazole: GC-MS data is available.[3]
-
3-methyl-1-phenyl-1H-pyrazole: GC-MS data shows a base peak at m/z 158 and significant fragments at m/z 77 (phenyl) and 51.[4]
Synthesis and Reactivity
The synthesis of phenyl-methyl-pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon. The specific starting materials dictate the final substitution pattern of the pyrazole ring. For instance, the reaction of phenylhydrazine with a suitably substituted β-diketone can yield the desired pyrazole core. These compounds can serve as versatile intermediates in the synthesis of more complex molecules, including those with applications in pharmaceuticals and materials science.[2][7]
Experimental Protocols
The following sections provide standardized methodologies for the determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a sharp, well-defined temperature for a pure crystalline solid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate.
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Observation: The temperature range over which the sample melts is recorded.
Spectroscopic Analysis (NMR)
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Methodology (¹H NMR):
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The sample is placed in the NMR spectrometer.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Processing: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and chemical shifts, integration, and coupling patterns are analyzed to elucidate the proton structure.
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3 | Chemsrc [chemsrc.com]
- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
